molecular formula C13H20BNO4S B2545957 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B2545957
M. Wt: 297.2 g/mol
InChI Key: RRDKUEMSNLMHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses the molecular formula C₁₃H₂₀BNO₄S and a molecular weight of 297.18 g/mol. The systematic International Union of Pure and Applied Chemistry name reflects the complex substitution pattern on the benzene ring, where a methyl group occupies the 4-position and the tetramethyl-1,3,2-dioxaborolan-2-yl substituent is located at the 3-position relative to the sulfonamide functionality. The compound's Chemical Abstracts Service registry number provides unique identification in chemical databases, distinguishing it from closely related structural analogs.

The molecular structure incorporates three distinct functional domains: the benzenesulfonamide core, the methyl substituent, and the pinacol boronate ester group. The pinacol ester moiety, formally known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serves as a protecting group for the boronic acid functionality, enhancing the compound's stability and solubility characteristics compared to the corresponding free boronic acid. This protection strategy is widely employed in organoboron chemistry to facilitate handling and storage while maintaining the essential reactivity required for cross-coupling reactions.

The systematic nomenclature clearly delineates the substitution pattern, with the numbering system beginning from the carbon bearing the sulfonamide group as position 1. This numbering convention ensures unambiguous identification and facilitates communication within the scientific community. The compound's structural complexity requires careful attention to stereochemical considerations, particularly regarding the tetrahedral boron center within the dioxaborolane ring system.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits several key structural features that influence its chemical behavior and reactivity patterns. The benzene ring maintains its characteristic planar geometry with typical carbon-carbon bond lengths of approximately 1.39 Å and bond angles close to 120°. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen double bond lengths typically ranging from 1.43 to 1.45 Å and sulfur-nitrogen single bond lengths around 1.63 Å.

The dioxaborolane ring system forms a five-membered heterocycle with the boron atom adopting a tetrahedral coordination geometry. Crystallographic studies of related pinacol boronate esters reveal that the boron-oxygen bond lengths in these systems typically range from 1.36 to 1.38 Å, while the boron-carbon bond connecting to the aromatic ring measures approximately 1.57 Å. The dioxaborolane ring exhibits a slight puckering due to the tetrahedral nature of the boron center and the steric demands of the methyl substituents.

Conformational analysis reveals that the molecule possesses several rotatable bonds that contribute to its conformational flexibility. The most significant conformational degrees of freedom involve rotation around the carbon-boron bond connecting the aromatic ring to the dioxaborolane moiety and rotation around the sulfur-nitrogen bond in the sulfonamide group. Computational studies suggest that the preferred conformation minimizes steric interactions between the methyl substituents on the dioxaborolane ring and the aromatic system.

The methyl group at the 4-position of the benzene ring introduces additional steric considerations that influence the overall molecular geometry. This substituent exhibits free rotation around the carbon-carbon bond, though electronic effects from the neighboring sulfonamide and boronate groups may influence the preferred rotational conformers. The cumulative effect of these structural features creates a molecule with moderate conformational flexibility while maintaining the essential geometric requirements for participation in cross-coupling reactions.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are not extensively documented in the available literature, related boronic acid pinacol esters and benzenesulfonamide derivatives provide valuable insights into the expected solid-state behavior. Crystallographic analyses of analogous compounds reveal that these structures typically crystallize in common space groups such as P2₁/c or P2₁2₁2₁, with unit cell parameters reflecting the molecular dimensions and packing efficiency.

The solid-state arrangement of pinacol boronate esters generally features hydrogen bonding networks involving the sulfonamide amino groups as donors and oxygen atoms from neighboring molecules as acceptors. These intermolecular interactions contribute significantly to crystal stability and influence physical properties such as melting point and solubility. The presence of multiple hydrogen bond donors and acceptors in the sulfonamide functionality creates opportunities for extensive hydrogen bonding networks in the crystal lattice.

Related crystallographic studies demonstrate that compounds containing both boronic acid ester and sulfonamide functionalities often exhibit complex three-dimensional hydrogen bonding arrangements. The amino groups of the sulfonamide moiety typically participate in charge-assisted hydrogen bonds with nearby electronegative atoms, creating ordered supramolecular structures. The tetramethyl substituents on the dioxaborolane ring provide steric bulk that influences the overall packing efficiency and may prevent close approach of neighboring molecules in certain crystallographic directions.

Crystal packing analysis of structurally related compounds indicates that aromatic stacking interactions between benzene rings contribute to the overall stability of the crystal structure. These π-π interactions, combined with the hydrogen bonding networks, create a robust three-dimensional framework that accounts for the typically high melting points observed for this class of compounds. The methyl substituent at the 4-position may disrupt perfect aromatic stacking but does not prevent the formation of offset parallel arrangements that still provide stabilizing interactions.

Spectroscopic Fingerprints (Proton/Carbon-13/Boron-11 Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that allow unambiguous assignment of all hydrogen environments within the molecule. The aromatic protons appear in the typical region between 7.0 and 8.0 parts per million, with the substitution pattern creating a complex multipicity due to ortho, meta, and para coupling relationships.

The tetramethyl groups of the dioxaborolane ring generate a distinctive singlet around 1.25 parts per million, integrating for twelve protons and serving as a reliable diagnostic feature for the pinacol ester functionality. The methyl substituent on the benzene ring produces a characteristic singlet around 2.4 parts per million, integrating for three protons. The sulfonamide amino group typically appears as a broad signal between 4.5 and 6.0 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in the expected region between 120 and 150 parts per million, with the carbon bearing the boron substituent typically appearing around 135 parts per million due to the electron-withdrawing effect of the boronate group. The quaternary carbons of the dioxaborolane ring appear around 83 parts per million, while the associated methyl carbons resonate around 25 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy offers direct observation of the boron center, with pinacol boronate esters typically exhibiting signals around 30 parts per million. The signal appears as a sharp singlet due to the tetrahedral coordination environment and the absence of significant quadrupolar broadening effects. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups, including sulfonamide stretching vibrations around 1160 and 1330 cm⁻¹ for asymmetric and symmetric sulfur-oxygen stretches, and nitrogen-hydrogen stretching around 3350 and 3250 cm⁻¹.

Comparative Analysis with Analogous Boron-Containing Sulfonamides

Comparative structural analysis with related boron-containing sulfonamides reveals important structure-activity relationships and provides insights into the unique properties of this compound. The closely related compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide lacks the methyl substituent and exhibits the boronate group at the para position relative to the sulfonamide. This positional difference significantly affects the electronic properties and reactivity patterns, with the meta-substituted analog showing different coupling reaction selectivity and rate profiles.

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide represents another important structural analog that lacks the methyl substituent but maintains the meta-relationship between the boronate and sulfonamide groups. Comparative spectroscopic analysis reveals that the addition of the methyl group in the 4-position introduces subtle but measurable changes in the proton nuclear magnetic resonance chemical shifts of the aromatic protons due to electronic and steric effects. The methyl substituent also influences the electron density distribution within the aromatic ring, affecting the reactivity of the boronate group in cross-coupling reactions.

Molecular weight and solubility comparisons demonstrate that the methyl substituent increases the overall hydrophobic character of the molecule while providing additional steric bulk that may influence substrate selectivity in catalytic processes. The molecular weight of 297.18 g/mol places this compound in an intermediate range among boronic acid pinacol esters, providing a favorable balance between molecular complexity and synthetic accessibility. Comparative binding studies with various diols reveal that the structural modifications affect the equilibrium constants and binding kinetics, with implications for potential biological applications.

Properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-6-7-10(20(15,16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDKUEMSNLMHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BNO3S
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1196985-65-5
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies indicate that compounds similar in structure exhibit antimicrobial properties. For instance:

  • Activity against Bacteria : Compounds with similar dioxaborolane moieties have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL .

Anticancer Properties

Research has highlighted the potential anticancer effects of sulfonamide derivatives:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .

Case Studies and Experimental Findings

A selection of case studies provides insights into the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Compound AAntimicrobialMIC values of 4–8 μg/mL against MRSA
Compound BAnticancerIC50 = 0.126 μM against MDA-MB-231 cells
Compound CAntiviralSignificant reduction in viral load in mouse models

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:

  • Absorption and Distribution : Preliminary data suggest moderate absorption with potential for high bioavailability.
  • Metabolism : Investigations into metabolic pathways indicate that these compounds may undergo significant hepatic metabolism.

Safety and Toxicology

Safety assessments are essential for evaluating the therapeutic potential of new compounds:

  • Toxicity Studies : Related compounds have shown acceptable safety profiles in vivo at high doses (e.g., 800 mg/kg), indicating a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of benzenesulfonamide derivatives, including 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, in cancer treatment. These compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX and induced apoptosis in breast cancer cell lines (MDA-MB-231) with significant increases in annexin V-FITC staining .

Antimicrobial Properties

The compound also exhibits antibacterial activity. The inhibition of carbonic anhydrases in bacteria can interfere with their growth. This characteristic makes it a potential candidate for developing new antimicrobial agents . The structure of the compound allows it to interact effectively with bacterial enzymes, thereby disrupting their metabolic processes.

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its ability to inhibit enzymes relevant to metabolic disorders. For example, sulfonamides are known to act as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease . The presence of the dioxaborolane moiety enhances the compound's binding affinity to these enzymes.

Case Studies

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityDemonstrated significant inhibition of CA IX and apoptosis induction in MDA-MB-231 cells .
Abbasi et al. (2014)Enzyme InhibitionShowed that sulfonamides can effectively inhibit acetylcholinesterase for Alzheimer’s treatment .
Kasimogullari et al. (2015)Antitumor ActivityFound that new sulfonamide derivatives exhibit broad-spectrum antitumor activity compared to conventional drugs .

Synthesis and Mechanism

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines under alkaline conditions. This method allows for the introduction of the dioxaborolane moiety which is crucial for enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Core

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
Target Compound 4-CH₃, 3-Boronate, -SO₂NH₂ 307.17 g/mol Cross-coupling precursor; enzyme inhibition
N-(2-Methoxy-5-(boronate)pyridin-3-yl)benzenesulfonamide (9a) Pyridine core, 2-OCH₃ 391.15 g/mol Higher polarity; potential kinase inhibition
4-Fluoro-N-(2-methoxy-5-(boronate)pyridin-3-yl)benzenesulfonamide (9b) Pyridine core, 4-F, 2-OCH₃ 409.14 g/mol Enhanced metabolic stability; fluorinated drugs
N-(4-Methyl-3-(boronate)phenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine (13) Nitrobenzooxadiazole, 4-CH₃ 423.22 g/mol Hypoxia-targeted inhibitor; nitro group redox
3-Chloro-4-(boronate)benzenesulfonamide 3-Cl 317.59 g/mol Electron-withdrawing effects; reactivity tuning

Key Observations :

  • Pyridine-based analogs (e.g., 9a , 9b ) exhibit altered electronic properties and binding modes due to nitrogen heteroatoms, enhancing interactions with biological targets .
  • Chloro-substituted derivatives (e.g., CAS 2818961-92-9) increase electrophilicity, improving cross-coupling reactivity .

Functional Group Modifications

Table 2: Functional Group Comparisons
Compound Name Functional Group Reactivity/Applications References
Target Compound Sulfonamide (-SO₂NH₂) Protein binding; enzymatic inhibition
4-Methyl-3-(boronate)benzaldehyde (CAS 847560-50-3) Aldehyde (-CHO) Electrophilic for condensations; material design
1-(4-Methyl-3-(boronate)phenyl)ethanone (CAS 1362243-63-7) Ketone (-COCH₃) Stabilized intermediates; photochemical reactions
trans-2-(boronate)styrene Vinyl group Polymerization; [2+2] cycloadditions

Key Observations :

  • Aldehyde/ketone derivatives (e.g., CAS 847560-50-3) are pivotal in photochemical and material synthesis applications due to their electrophilicity .
  • Sulfonamide-containing compounds (e.g., target molecule) exhibit superior binding to enzymes like autotaxin or carbonic anhydrases compared to non-sulfonamide analogs .

Reactivity in Cross-Coupling Reactions

  • The methyl group in the target compound donates electron density, reducing coupling efficiency compared to electron-deficient analogs (e.g., 13 with a nitro group) .
  • Fluorinated analogs (e.g., 9b ) show enhanced stability under basic conditions, critical for multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how can researchers validate its purity?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation reactions. For example, C–H activation using Ir or Rh catalysts with pinacolborane (HBpin) can introduce the boronate ester group at the meta position of the benzenesulfonamide scaffold . Alternatively, Suzuki-Miyaura cross-coupling may be employed to attach pre-formed boronate fragments . To validate purity, combine <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups ) with high-resolution mass spectrometry (HRMS; exact mass calculated for C14H21BNO4S: 326.1348) . Commercial sources often lack analytical data, so independent validation via HPLC or elemental analysis is critical .

Q. Which characterization techniques are most effective for confirming the structure of this boronate-containing sulfonamide?

  • Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) is essential for verifying the boronate ester (B–O peaks at ~30–35 ppm in <sup>11</sup>B NMR) and sulfonamide groups (SO2NH2 protons at δ ~7–8 ppm) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, though crystal growth may require slow evaporation in dichloromethane/hexane . HRMS with electrospray ionization (ESI) or MALDI-TOF can confirm molecular weight .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The boronate ester enables Suzuki-Miyaura cross-coupling for biaryl bond formation, particularly in synthesizing polymers (e.g., conjugated systems for OLEDs ) or pharmaceuticals (e.g., ROS-responsive prodrugs ). It also serves as an intermediate in C–H borylation reactions for functionalizing aromatic scaffolds .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize side products?

  • Methodological Answer : Steric hindrance from the tetramethyl dioxaborolane group may slow transmetallation. Use Pd(PPh3)4 or PdCl2(dppf) with bulky ligands to enhance catalytic efficiency . Pre-activate the boronate via treatment with K2CO3 or CsF to generate the borate intermediate. Monitor reaction progress by TLC or LC-MS to identify byproducts (e.g., homocoupling) and adjust temperature (80–110°C) or solvent (THF/toluene mixtures) .

Q. What strategies address low solubility of this compound in polymerization reactions?

  • Methodological Answer : The sulfonamide group contributes to polarity but may limit solubility in non-polar solvents. Use DMAc (dimethylacetamide) or DMF with heating (60–80°C) to dissolve the compound. Alternatively, introduce solubilizing groups (e.g., PEG chains) on the aryl partner during polymerization . Sonication or microwave-assisted synthesis can also improve dispersion .

Q. How should researchers resolve discrepancies in reported yields or purity when scaling up synthesis?

  • Methodological Answer : Contradictions often arise from trace moisture (hydrolysis of boronate) or residual Pd catalysts. Implement rigorous drying protocols (e.g., molecular sieves in reactions) and purify via column chromatography (SiO2, eluting with EtOAc/hexane) or recrystallization (ethanol/water) . Quantify Pd residues using ICP-MS and validate purity via <sup>19</sup>F NMR if trifluoromethyl analogs are present .

Q. What mechanistic insights explain the reactivity of this compound in ROS-responsive drug delivery systems?

  • Methodological Answer : The boronate ester undergoes oxidative cleavage by H2O2 (a ROS) to release the active sulfonamide. Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order dependence on H2O2 concentration. Design experiments with ROS scavengers (e.g., NAC) to confirm specificity . Computational modeling (DFT) can predict reaction barriers for boronate oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.